molecular formula C22H20Cl2N2O4S B300959 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide

2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide

Cat. No. B300959
M. Wt: 479.4 g/mol
InChI Key: GWZXMQLYWMFSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide, also known as DPA, is a compound that has been extensively studied in the field of biochemistry and pharmacology due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation is characterized by the release of pro-inflammatory cytokines, and this compound has been shown to inhibit the production of these cytokines. In neurological disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and its effects can be easily measured using various assays. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study the safety and efficacy of this compound in human clinical trials. Additionally, the development of more water-soluble analogs of this compound could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways involved in these diseases. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further investigation of its potential therapeutic applications and the development of more water-soluble analogs.

Synthesis Methods

The synthesis of 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide involves the reaction of 3,4-dichlorobenzylamine with phenylsulfonyl chloride to form 2-(3,4-dichlorobenzyl)phenylsulfonamide. This intermediate is then reacted with 4-methoxyacetyl chloride to yield the final product, this compound.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory properties. In neurological disorders, this compound has been studied for its potential to act as a neuroprotective agent.

properties

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H20Cl2N2O4S/c1-30-18-10-8-17(9-11-18)25-22(27)15-26(14-16-7-12-20(23)21(24)13-16)31(28,29)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,27)

InChI Key

GWZXMQLYWMFSEK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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